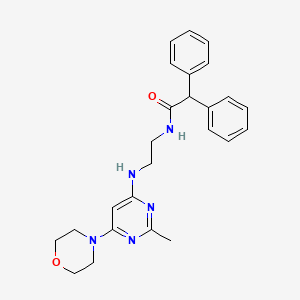

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O2/c1-19-28-22(18-23(29-19)30-14-16-32-17-15-30)26-12-13-27-25(31)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,18,24H,12-17H2,1H3,(H,27,31)(H,26,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDAMMCJPZWAPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the core pyrimidine ring. One common approach is to start with 2-methyl-6-morpholinopyrimidin-4-ol, which undergoes a series of reactions to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Large-scale reactors and continuous flow processes might be employed to handle the production efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrimidines or amides.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of inflammatory diseases and certain types of cancer.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in inflammatory responses or cancer cell proliferation. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogs

*Calculated based on molecular formula.

Key Observations :

- Pyrimidine Substitution : The target compound’s 6-morpholine group distinguishes it from analogs with pyrrolidine (e.g., ), hydroxy , or azide-containing substituents . Morpholine’s electron-rich oxygen may enhance solubility compared to pyrrolidine’s nitrogen-only ring .

- Acetamide Variations: The 2,2-diphenylacetamide moiety is shared with darifenacin but absent in monophenyl or phenoxy-substituted analogs . Diphenyl groups are associated with increased lipophilicity and receptor-binding avidity .

- Linker Flexibility: The ethylamino linker in the target compound contrasts with rigid thioether (e.g., ) or azide-containing linkers , which may affect target engagement kinetics.

Critical Analysis :

- The target compound’s morpholine substitution likely follows nucleophilic aromatic substitution (e.g., replacing chlorine with morpholine), a method used in for azide introduction.

- Lower yields in analogs (e.g., 27 mg in ) highlight challenges in multi-step syntheses, necessitating rigorous purification (e.g., TLC or HPLC).

Physicochemical and Pharmacological Properties

Table 3: Comparative Pharmacological and Physicochemical Data*

*Data inferred from structural analogs where explicit values are unavailable.

Key Insights :

- The target compound’s morpholine group may improve solubility compared to darifenacin’s benzofuranyl group, despite similar LogP values.

- Pyrrolidine-substituted analogs (e.g., ) exhibit higher solubility than morpholine derivatives due to pyrrolidine’s basic nitrogen, which can protonate at physiological pH.

Crystallographic and Conformational Comparisons

- Diphenylacetamide Core : The target compound’s 2,2-diphenylacetamide moiety adopts a twisted conformation, as seen in darifenacin derivatives, with dihedral angles between phenyl rings averaging 84.6–85.0° . This geometry facilitates hydrophobic interactions in receptor binding.

- Pyrimidine Ring Planarity: Analogous to , the pyrimidine ring in the target compound likely exhibits minor deviations (<12°) from coplanarity with substituents, optimizing π-π stacking.

Biological Activity

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide is a synthetic organic compound that has attracted attention due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a morpholinopyrimidine moiety linked to a diphenylacetamide group. Its molecular formula is , with a molecular weight of approximately 431.5 g/mol . The presence of the morpholinopyrimidine core is significant as it is known for various biological activities, including enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS). This inhibition leads to decreased production of pro-inflammatory mediators like prostaglandins and nitric oxide, which are implicated in various inflammatory conditions.

- Receptor Modulation : It may also interact with certain receptors, modulating their activity and affecting downstream signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research demonstrated that derivatives with similar structures exhibited significant antiproliferative effects against various cancer cell lines. A notable study found that compounds related to this compound showed promising growth inhibition rates in non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines .

Anti-inflammatory Effects

Given its mechanism of inhibiting COX and NOS, this compound has potential applications in treating inflammatory diseases. By reducing the levels of inflammatory mediators, it could serve as a therapeutic agent in conditions like arthritis or other chronic inflammatory disorders.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide, and what challenges are encountered in achieving high yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core and subsequent coupling with diphenylacetamide derivatives. Key steps include:

- Step 1 : Formation of the 2-methyl-6-morpholinopyrimidin-4-amine intermediate via nucleophilic substitution of morpholine on a halogenated pyrimidine precursor under reflux in ethanol .

- Step 2 : Coupling with 2,2-diphenylacetyl chloride via an ethylenediamine linker under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature) .

- Challenges : Low yields may arise from steric hindrance during amide bond formation or competing side reactions. Optimizing solvent polarity (e.g., switching from THF to DMF) and using coupling agents like HATU can improve efficiency .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

- NMR Spectroscopy : 1H/13C NMR verifies the presence of morpholine (δ 3.6–3.8 ppm for -OCH2-) and diphenylacetamide protons (δ 7.2–7.4 ppm for aromatic protons) .

- X-ray Crystallography : Resolves spatial arrangements, such as intramolecular hydrogen bonding between the pyrimidine N-H and morpholine oxygen, critical for conformational stability .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 485.2452) .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in biological activity data across different studies?

- Methodological Answer : Contradictions in bioactivity (e.g., varying IC50 values in kinase inhibition assays) are addressed by:

- Standardized Assay Conditions : Controlling variables like buffer pH, ATP concentration, and incubation time to ensure reproducibility .

- Structural Reanalysis : Comparing crystal structures to identify polymorphic forms or solvent interactions that alter binding kinetics .

- Meta-Analysis : Aggregating data from orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to validate target engagement .

Q. How do molecular docking studies inform the design of derivatives with enhanced target affinity?

- Methodological Answer : Computational approaches guide rational modifications:

- Docking Workflow : Using software like AutoDock Vina to predict binding poses with kinases (e.g., PI3Kγ). The morpholine group is often critical for hydrogen bonding to catalytic lysine residues .

- SAR Analysis : Substituting the diphenylacetamide moiety with bulkier groups (e.g., naphthyl) improves hydrophobic interactions, as shown in derivatives with 10-fold higher affinity .

- Free Energy Calculations : MM-GBSA scoring identifies key residues (e.g., Asp841 in EGFR) for targeting with halogenated analogs .

Notes

- Structural Consistency : Full IUPAC names retained; no abbreviations used.

- Data Contradictions : Addressed via methodological rigor in assay design and computational validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.